molecular formula C13H12N2S B11876702 2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline

2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline

Cat. No.: B11876702
M. Wt: 228.31 g/mol
InChI Key: FANQHCLSTNAJAC-UHFFFAOYSA-N
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Description

2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline is a nitrogen-containing heterocyclic compound.

Chemical Reactions Analysis

2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline has a wide range of scientific research applications. It is used in medicinal chemistry for the development of drugs with anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral activities .

Mechanism of Action

The mechanism of action of 2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or receptors involved in disease processes .

Properties

IUPAC Name

2-methylsulfanyl-5,6-dihydrobenzo[h]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S/c1-16-13-14-8-10-7-6-9-4-2-3-5-11(9)12(10)15-13/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANQHCLSTNAJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2CCC3=CC=CC=C3C2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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